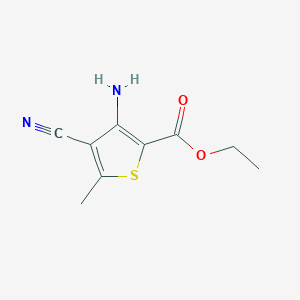
9-(2-phenoxyethyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-phenoxyethyl)-9H-purin-6-amine, also known as PEA, is a purine derivative that has been studied extensively due to its potential therapeutic applications. PEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
9-(2-phenoxyethyl)-9H-purin-6-amine exerts its effects through various mechanisms, including binding to adenosine receptors, inhibition of phosphodiesterase, and modulation of ion channels. 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to increase the levels of adenosine, which has neuroprotective and anti-inflammatory effects. 9-(2-phenoxyethyl)-9H-purin-6-amine also inhibits phosphodiesterase, which increases the levels of cyclic AMP, leading to various physiological effects.
Biochemical and Physiological Effects:
9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, modulation of the immune response, and inhibition of cancer cell growth. 9-(2-phenoxyethyl)-9H-purin-6-amine has also been found to improve cognitive function and can be used as a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
9-(2-phenoxyethyl)-9H-purin-6-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 9-(2-phenoxyethyl)-9H-purin-6-amine has a short half-life, which can make it difficult to study its effects in vivo. Additionally, 9-(2-phenoxyethyl)-9H-purin-6-amine can be metabolized quickly, which can make it challenging to determine its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 9-(2-phenoxyethyl)-9H-purin-6-amine, including the development of new synthesis methods, the investigation of its effects on different types of cancer, and the exploration of its potential therapeutic applications in other fields. Additionally, further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Conclusion:
In conclusion, 9-(2-phenoxyethyl)-9H-purin-6-amine is a promising compound that has been studied extensively for its potential therapeutic applications. Its various biochemical and physiological effects make it a promising candidate for further research in various fields, including neuroscience, immunology, and oncology. Further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Synthesemethoden
9-(2-phenoxyethyl)-9H-purin-6-amine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromoethyl phenyl ether, which is then reacted with 6-chloropurine to form 9-(2-phenoxyethyl)-9H-purin-6-amine. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
9-(2-phenoxyethyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have neuroprotective effects and can improve cognitive function. In immunology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been shown to have anti-inflammatory properties and can modulate the immune response. In oncology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to inhibit the growth of cancer cells and can be used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
9-(2-phenoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLREGIDRRRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-phenoxyethyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)


![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
